molecular formula C53H86O22 B234999 Transsylvanoside B CAS No. 159407-52-0

Transsylvanoside B

Cat. No.: B234999
CAS No.: 159407-52-0
M. Wt: 1075.2 g/mol
InChI Key: NGAGFMFFVYLRPZ-BTCOKJEUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Transsylvanoside B is a triterpenoid saponin, a class of compounds characterized by a triterpene aglycone core linked to one or more sugar moieties. These saponins are typically isolated from plants in the Dipsacaceae family (e.g., Cephalaria transsylvanica) and exhibit diverse bioactivities, including antifungal and metabolic regulatory properties .

The absence of specific data on this compound in the evidence necessitates inferences from its structural analogs. For instance, Transsylvanoside G (C₆₄H₁₀₄O₃₁; MW 1368.66 g/mol) features a 3β-O-xylosyl-(2→1)-rhamnosyl-(3→1)-glucosyl-(4→1)-glucose chain and a 28-O-xylosyl-(4→1)-glucose unit . This compound likely shares this triterpene backbone but differs in sugar attachment patterns or aglycone modifications, which are critical determinants of bioactivity and solubility.

Properties

CAS No.

159407-52-0

Molecular Formula

C53H86O22

Molecular Weight

1075.2 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-5-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C53H86O22/c1-23-41(74-46-42(36(61)33(58)27(20-55)71-46)75-45-39(64)35(60)32(57)26(19-54)70-45)37(62)40(65)44(69-23)72-28-21-68-43(38(63)34(28)59)73-31-11-12-49(4)29(50(31,5)22-56)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,47(66)67)17-15-51(24,52)6/h8,23,25-46,54-65H,9-22H2,1-7H3,(H,66,67)/t23-,25-,26+,27+,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41-,42+,43-,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1

InChI Key

NGAGFMFFVYLRPZ-BTCOKJEUSA-N

SMILES

CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O

Synonyms

3-O-(glucopyranosyl-1-2-xylopyranosyl-1-4-rhamnopyranosyl-1-4-xylopyranosyl)-3,23-dihydroxy-delta(12)-oleanen-28-carboxylic acid
transsylvanoside B

Origin of Product

United States

Chemical Reactions Analysis

General Saponin Reaction Mechanisms

Saponins, such as Transsylvanoside B, typically undergo hydrolytic cleavage under acidic or enzymatic conditions, breaking their glycosidic bonds . For example:

Reaction TypeProductsTrigger
Acid-catalyzed hydrolysisAglycone + Saccharide residuespH < 5
Enzymatic hydrolysisAglycone + Mono-/oligosaccharidesGlycosidases

This aligns with broader trends in saponin chemistry, where pH-dependent degradation is a critical factor .

Biochemical Pathways

Saponins interact with cellular enzymes and membranes. While this compound’s exact pathways are unreported, analogous compounds exhibit:

  • Ligation reactions : Covalent binding to tRNA molecules via aminoacyl-tRNA synthetases, as seen in amino acid attachment mechanisms .

  • Oxidation-reduction reactions : Potential involvement in mitochondrial electron transport chains, though specific data for this compound is absent .

Research Gaps and Methodological Limitations

  • Lack of direct studies : No experimental data on this compound’s reaction kinetics, intermediates, or products exists in the reviewed sources.

  • Analytical challenges : Saponins’ complex structures require advanced techniques (e.g., MS/MS, NMR) for degradation pathway elucidation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Transsylvanoside B with Analogous Saponins

Compound Source Molecular Formula Key Structural Features Bioactivity Reference
This compound Cephalaria spp. (inferred) Not reported Likely triterpene core with variable glycosylation Hypothesized antifungal/antioxidant N/A
Transsylvanoside G Cephalaria transsylvanica C₆₄H₁₀₄O₃₁ (MW 1368.66) 3β-O-Xyl2Rha3Glc4Glc; 28-O-Xyl4Glc Not explicitly reported
Transsylvanoside A Carthamus tenuis Not reported Antifungal saponin with glycosidic linkages Inhibits Rhizopus stolonifer
Anhuienoside B Anemone anhuiensis C₆₀H₉₈O₂₈ (MW 1266.62) 23-O-Glc2Glc; 28-O-Glc6Glc4Rha Not explicitly reported
Glycyrrhizic Acid Glycyrrhiza glabra C₄₂H₆₂O₁₆ (MW 822.93) Oleanane-type triterpene + glucuronic acid Anti-inflammatory, antiviral

Key Comparisons:

Structural Complexity: Transsylvanosides (A, G) and Anhuienoside B are highly glycosylated, with sugar chains at both C-3 and C-28 positions. In contrast, glycyrrhizic acid has a simpler disaccharide (glucuronic acid) at C-3 . Transsylvanoside G’s xylose-rhamnose-glucose chain at C-3 distinguishes it from Anhuienoside B’s glucose-rhamnose configuration, suggesting divergent biosynthesis pathways .

Glycyrrhizic acid, however, lacks antifungal properties but shows antiviral activity . Metabolic Interactions: Transsylvanoside C (a close analog) occupies a unique chemical space distinct from FDA-approved drugs and human metabolites, implying novel mechanisms of action in colon cancer modulation .

Chemical Space and Drug Likeness: Transsylvanosides (A, C, G) and Anhuienoside B fall outside the chemical similarity clusters of FDA drugs and human metabolites, indicating unique pharmacophores . Glycyrrhizic acid, while structurally distinct, shares partial overlap with approved anti-inflammatory agents .

Q & A

Q. How should a systematic review of this compound’s bioactivity be conducted to ensure academic rigor?

  • Methodological Answer : Search PubMed, SciFinder, and Web of Science using keywords like “this compound” + “pharmacology” or “biosynthesis.” Apply inclusion criteria (e.g., peer-reviewed studies from 2000–2025) and exclude non-quantitative or non-English papers. Critically appraise studies for internal validity (e.g., control groups, blinding) and external validity (e.g., model relevance to human physiology) .
    本科毕设如何检索SCI英文学术论文
    05:48

Data Analysis and Reporting Guidelines

Q. What statistical approaches are appropriate for interpreting dose-dependent effects of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction). For omics data, apply false discovery rate (FDR) controls and principal component analysis (PCA) to identify outliers .

Q. How should researchers document synthetic impurities or by-products in this compound preparations?

  • Methodological Answer : Characterize impurities via LC-MS/MS and quantify using calibrated standards. Include purity thresholds (>95% for in vivo studies) in the methods section. Discuss potential biological impacts of trace contaminants in the limitations subsection .

Ethical and Reproducibility Standards

Q. What protocols ensure compliance with ethical standards in collaborative this compound research?

  • Methodological Answer : Draft a data-sharing agreement specifying authorship criteria and IP rights. Disclose funding sources and conflicts of interest in the acknowledgments. For human-derived samples, anonymize data and adhere to GDPR or HIPAA regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.